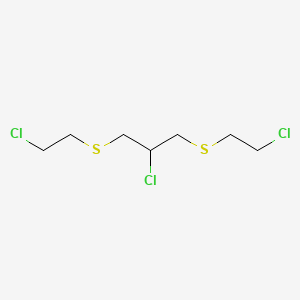
Propane, 1,3-bis(2-chloroethylthio)-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is an organosulfur compound with the molecular formula C₇H₁₄Cl₃S₂ It is characterized by the presence of two 2-chloroethylthio groups and one additional chlorine atom attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- typically involves the reaction of 1,3-dichloropropane with 2-chloroethanethiol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atoms on the propane backbone.
Reaction Conditions:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst/Base: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for Propane, 1,3-bis(2-chloroethylthio)-2-chloro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines or thiols.
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler hydrocarbon structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted propane derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is primarily due to the presence of the chlorine atoms, which are susceptible to nucleophilic attack. The sulfur atoms also play a role in the compound’s chemical behavior, particularly in oxidation and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane, 1,3-dichloro-2-thio-: Similar structure but lacks the additional chlorine atom.
Propane, 1,3-bis(2-chloroethylthio)-: Similar structure but lacks the additional chlorine atom on the propane backbone.
Ethane, 1,2-bis(2-chloroethylthio)-: Shorter carbon chain but similar functional groups.
Uniqueness
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is unique due to the presence of three chlorine atoms and two 2-chloroethylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
63905-12-4 |
|---|---|
Molekularformel |
C7H13Cl3S2 |
Molekulargewicht |
267.7 g/mol |
IUPAC-Name |
2-chloro-1,3-bis(2-chloroethylsulfanyl)propane |
InChI |
InChI=1S/C7H13Cl3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7H,1-6H2 |
InChI-Schlüssel |
GHOGATWOCSSKCC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)SCC(CSCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















